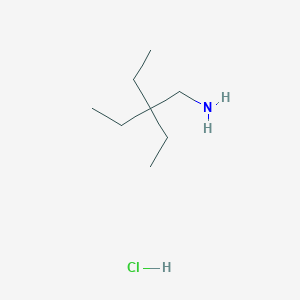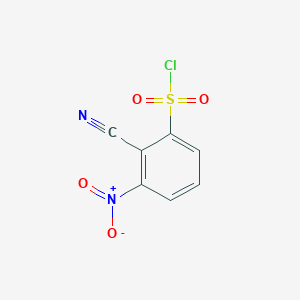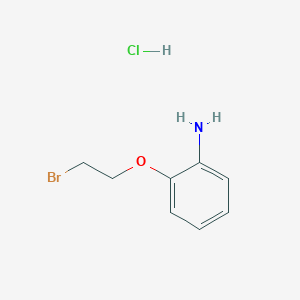
2-(2-Bromoethoxy)aniline, HCl
描述
2-(2-Bromoethoxy)aniline hydrochloride is an organic compound with the molecular formula C8H11BrClNO. It is a derivative of aniline, where the aniline ring is substituted with a bromoethoxy group. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethoxy)aniline hydrochloride typically involves the reaction of 2-bromoethanol with aniline in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate.
Solvent: An organic solvent such as dichloromethane or ethanol.
Temperature: Room temperature to moderate heating (25-60°C).
Industrial Production Methods: In an industrial setting, the production of 2-(2-Bromoethoxy)aniline hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Reactant Purity: High-purity aniline and 2-bromoethanol.
Catalysts: Use of phase-transfer catalysts to enhance reaction rates.
Purification: Crystallization or recrystallization from suitable solvents to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions: 2-(2-Bromoethoxy)aniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aniline ring can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Zinc or iron powder in the presence of hydrochloric acid.
Major Products:
Substitution: Formation of 2-(2-substituted-ethoxy)aniline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 2-(2-aminoethoxy)aniline.
科学研究应用
2-(2-Bromoethoxy)aniline hydrochloride is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 2-(2-Bromoethoxy)aniline hydrochloride involves its interaction with biological molecules through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signal transduction pathways, leading to changes in cellular responses.
Effects: Inhibition or activation of target proteins, resulting in therapeutic or biological effects.
相似化合物的比较
- 2-(2-Chloroethoxy)aniline hydrochloride
- 2-(2-Iodoethoxy)aniline hydrochloride
- 2-(2-Fluoroethoxy)aniline hydrochloride
Comparison:
- Reactivity: The bromo derivative is more reactive in nucleophilic substitution reactions compared to the chloro and fluoro derivatives.
- Stability: The iodo derivative is less stable due to the larger atomic size and weaker carbon-iodine bond.
- Applications: The bromo derivative is preferred in applications requiring higher reactivity, while the chloro and fluoro derivatives are used where stability is more critical .
属性
IUPAC Name |
2-(2-bromoethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-5-6-11-8-4-2-1-3-7(8)10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAJSKCZCYNTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCBr.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-08-4 | |
| Record name | Benzenamine, 2-(2-bromoethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


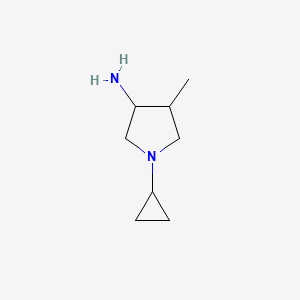
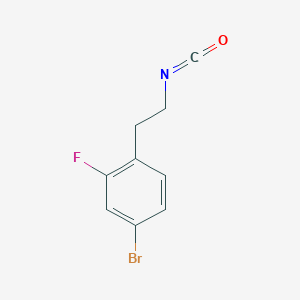
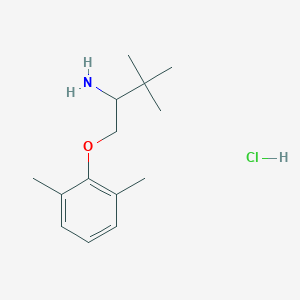
![5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1378106.png)
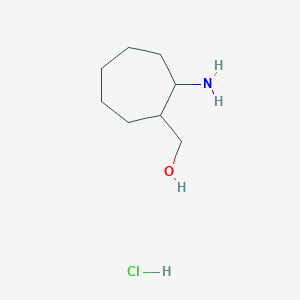
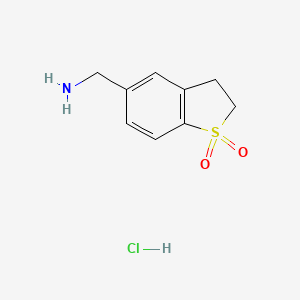
![2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal](/img/structure/B1378113.png)
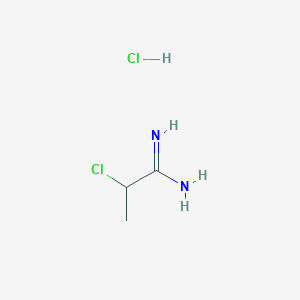
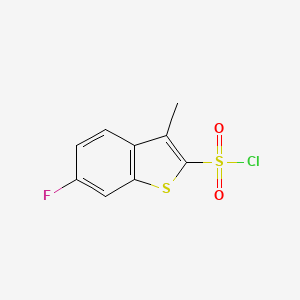
![3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid](/img/structure/B1378116.png)
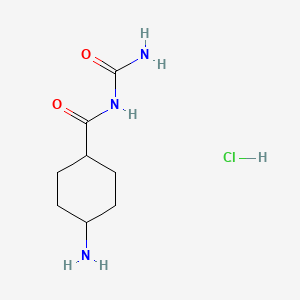
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)
